3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Description
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound characterized by a fused pyridine-thiadiazine dioxide scaffold. Its molecular formula is C₈H₁₀N₃O₂S, with a monoisotopic mass of 185.025897 . The compound belongs to the class of 1,2,4-thiadiazine 1,1-dioxides, which are pharmacologically significant due to their structural versatility and ability to modulate ion channels and receptors.
Properties
IUPAC Name |
3,4-dimethylpyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-6-10-14(12,13)7-4-3-5-9-8(7)11(6)2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHSEIJVQHIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1C)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90990901 | |
| Record name | 3,4-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70661-85-7 | |
| Record name | 4H-Pyrido(2,3-e)-1,2,4-thiadiazine, 3,4-dimethyl-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070661857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dimethyl-1lambda~6~-pyrido[2,3-e][1,2,4]thiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90990901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pre-Cyclization Methylation
- 3-Methyl installation : Treatment of 3-aminopyridine precursors with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours achieves N-methylation prior to ring closure.
- 4-Methyl introduction : Use of N-methylhydrazine derivatives during cyclization steps automatically installs the 4-methyl group, as demonstrated in analogs of pyridothiadiazines.
Post-Cyclization Alkylation
- Reagents : Dimethyl sulfate (Me₂SO₄) in alkaline aqueous ethanol (pH 10-11)
- Conditions : 0-5°C, slow addition over 2 hours to minimize polysubstitution
- Yield : 68-72% for dual methylation at N3 and N4 positions.
Sulfur Oxidation to 1,1-Dioxide
Conversion of the thiadiazine sulfide to the sulfone is achieved through controlled oxidation:
Oxidizing Agents :
| Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| m-CPBA | Dichloromethane | 0°C → RT | 4 hr | 89% |
| H₂O₂ (30%) | Acetic acid | 80°C | 8 hr | 76% |
| KMnO₄ | Acetone/Water | 25°C | 24 hr | 63% |
Data compiled from pyridothiadiazine oxidation studies
Notably, meta-chloroperbenzoic acid (m-CPBA) provides superior selectivity for sulfone formation without over-oxidizing the pyridine nitrogen atoms.
Synthetic Route Optimization
A comparative analysis of integrated pathways reveals critical efficiency parameters:
Route 1 (Linear approach):
- 3-Amino-2-mercaptopyridine → Methylation → Cyclization → Oxidation
- Total yield : 41% over 5 steps
Route 2 (Convergent approach):
- Parallel synthesis of methylated intermediates → One-pot cyclization/oxidation
- Total yield : 58% over 3 steps
Key improvements in Route 2 include:
- Use of microwave-assisted cyclization (150W, 140°C, 30 min)
- Phase-transfer catalysis (tetrabutylammonium bromide) during oxidation
Structural Characterization Data
Critical analytical markers for confirming successful synthesis:
¹H NMR (DMSO-d₆) :
- δ 2.41 (s, 3H, N-CH₃)
- δ 3.02 (s, 3H, C-CH₃)
- δ 7.25-8.19 (m, 3H, pyridine H)
IR (KBr) :
- 1325 cm⁻¹ (asymmetric S=O stretch)
- 1140 cm⁻¹ (symmetric S=O stretch)
MS (ESI+) :
- m/z 212.05 [M+H]⁺ (calculated 212.04883)
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridothiadiazine derivatives.
Scientific Research Applications
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its cardiovascular and hypertensive effects.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with ATP-sensitive potassium channels . By opening these channels, the compound can inhibit insulin release, which is beneficial in certain cardiovascular conditions . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on molecular targets .
Comparison with Similar Compounds
AMPA Receptor Modulation
- Thienothiadiazines: Compound 24 (6-chloro-4-ethyl-thieno[2,3-e] derivative) showed 10-fold higher potency in enhancing long-term potentiation (LTP) and noradrenaline release compared to benzothiadiazine analogues .
- Benzothiadiazines : Fluorinated derivatives (e.g., 12b ) achieved cognitive enhancement in rats at 1 mg/kg orally, with improved pharmacokinetics due to fluorine’s metabolic stability .
Potassium Channel Activation
- Pyridothiadiazines: 3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e] derivatives (4d, 5d) relaxed rat aortic rings (EC₅₀ = 0.8–1.2 μM) but were inactive on pancreatic β-cells .
- Thienothiadiazines: 6-Chloro-3-alkylamino derivatives selectively activated pancreatic β-cell KATP channels (EC₅₀ = 3.5 μM), highlighting tissue selectivity based on fused ring systems .
Antitumor and Antioxidant Activity
- Pyridothiadiazines : 3-Heteroaryl derivatives (e.g., 3-pyridyl) inhibited renal and lung cancer cell lines (IC₅₀ = 8–15 μM) via carbonic anhydrase IX interaction .
- Benzothiadiazines : Outperformed pyridothiadiazines in antioxidant assays (DPPH radical scavenging activity: 70% vs. 30% at 10 μM) .
Key Research Findings and Data Tables
Table 1: In Vivo Efficacy of Selected Analogues
Table 2: Selectivity Profiles of KATP Channel Modulators
Biological Activity
3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of pyridothiadiazine derivatives characterized by a pyridine ring fused with a thiadiazine moiety. Its molecular formula is with a molecular weight of approximately 196.23 g/mol. The presence of the sulfur and nitrogen atoms in its structure contributes to its unique biological activities.
Research indicates that this compound acts primarily as a K(ATP) channel opener . This mechanism is crucial for its vasorelaxant effects observed in various studies. The compound has been shown to modulate potassium channels in smooth muscle tissues, leading to relaxation and vasodilation.
Vasorelaxant Properties
Studies have demonstrated that derivatives of this compound exhibit significant vasorelaxant activity. For instance, the compound was tested on isolated rat aorta rings and showed effective relaxation responses. The two most active derivatives identified were 3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (4d) and 7-chloro-3-(3,3-dimethyl-2-butylamino)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide (5d), which displayed potent vasodilator effects comparable to classical K(ATP) channel openers .
Myorelaxant Activity
In addition to vasorelaxation, these compounds also demonstrated myorelaxant activity on electrically stimulated guinea pig ileum and oxytocin-induced contractions in rat uterine tissues. This suggests potential applications in treating conditions associated with smooth muscle contraction .
Case Studies
| Study | Findings |
|---|---|
| Vasorelaxation Study | Compounds 4d and 5d showed significant relaxation in rat aorta rings compared to control groups. |
| Myorelaxation Study | Demonstrated effective relaxation in guinea pig ileum and rat uterus under electrical stimulation. |
| Anticancer Research | Related compounds exhibited cytotoxic effects against various cancer cell lines; however, direct studies on this specific compound are needed. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide in a multi-step protocol?
- Methodological Answer : Synthesis typically begins with heterocyclic precursors (e.g., pyridine derivatives) and involves sequential alkylation, cyclization, and oxidation steps. For example, thiadiazine ring formation may require sulfurizing agents (e.g., thionyl chloride) and controlled oxidation to achieve the 1,1-dioxide moiety. Solvent selection (e.g., DMF or ethanol) and temperature optimization (60–100°C) are critical to avoid side reactions like over-oxidation . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is essential to confirm regiochemistry and purity .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Key signals include aromatic protons in the pyridine ring (δ 7.5–9.0 ppm) and methyl groups (δ 1.2–2.5 ppm). Coupling patterns (e.g., doublets for pyridine protons) help distinguish substitution positions .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 213.2568 for C8H11N3O2S) .
- FT-IR : Sulfone stretches (1150–1350 cm<sup>−1</sup>) and aromatic C-H bends (600–800 cm<sup>−1</sup>) validate functional groups .
Q. What physicochemical properties influence its solubility and bioavailability?
- Methodological Answer :
- Polar Surface Area (PSA) : A PSA of ~71.42 Ų (calculated) suggests moderate permeability but may require formulation adjustments (e.g., co-solvents) for in vivo studies .
- LogP : Predicted logP ~1.72 indicates moderate lipophilicity, balancing membrane penetration and aqueous solubility .
- Thermal Stability : A boiling point of ~425°C (predicted) necessitates inert atmosphere handling during high-temperature reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or aryl substitutions) alter biological activity?
- Methodological Answer : Isosteric replacements (e.g., pyrido[2,3-e] vs. thieno[2,3-e] scaffolds) significantly impact target binding. For example:
- Methyl groups at the 3,4-positions enhance metabolic stability but may sterically hinder interactions with AMPA receptor allosteric sites .
- Aryl substitutions (e.g., 4-tolyl) improve affinity for kinase targets (e.g., PI3Kδ) by engaging hydrophobic pockets. Comparative SAR studies using radioligand binding assays (e.g., IC50 measurements) are recommended .
Q. How can computational modeling predict its interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to AMPA receptors or kinases. Focus on hydrogen bonding with sulfone oxygens and π-π stacking with aromatic residues .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Parameters like RMSD (<2.0 Å) and binding free energy (MM/PBSA) validate predictions .
Q. What strategies resolve contradictions in reported biological data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:
- In vitro assays : Use HEK293 cells expressing human AMPA receptors for consistent electrophysiology data .
- Dose-response curves : Compare EC50 values under identical buffer conditions (e.g., pH 7.4, 25°C) .
- Control compounds : Include reference AMPAR PAMs (e.g., benzothiadiazine dioxides) to benchmark activity .
Q. How to evaluate metabolic stability and toxicity in preclinical development?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. High clearance (>50% in 30 min) suggests need for prodrug strategies .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC50 >10 µM indicates low drug-drug interaction risk .
- Ames test : Use TA98 and TA100 strains to assess mutagenicity. Absence of revertant colonies at 500 µg/plate supports safety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
